N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
104716-51-0 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c1-3-7-13-10(5-1)15-12-9-14-11-6-2-4-8-16(11)12/h1-9H,(H,13,15) |
InChI Key |
DEIARFPHKRMAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Scope
Method A involves condensing substituted pyridin-2-amine (1 eq) with pyridine-2-carbaldehyde (1 eq) in methanol, catalyzed by TosOH (0.2 eq), followed by the addition of 2-isocyano-2,4,4-trimethylpentane (1 eq). The reaction proceeds at 70°C for 12 hours, yielding a protected intermediate: 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Mechanistic Insights
The TosOH catalyst facilitates imine formation between the aldehyde and amine, while the isocyanide undergoes a [4+1] cycloaddition to form the imidazo[1,2-a]pyridine core. The 2,4,4-trimethylpentan-2-yl group acts as a transient protecting group, preventing overfunctionalization.
Yield and Scalability
Initial reports indicate an 84.53% yield for the methoxy-substituted variant (7-methoxy-2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine). Scalability is demonstrated at the 7.2 g scale, with purity confirmed via LCMS (m/z 353 [M+1]+).
Method B: Acid-Mediated Deprotection to Access the Free Amine
Reaction Conditions and Optimization
Method B employs HCl/dioxane (4 M) in methanol to remove the 2,4,4-trimethylpentan-2-yl group from the Method A intermediate. Stirring at 20°C for 12 hours achieves near-quantitative deprotection (96.48% yield), as validated by H NMR (DMSO-d6, δ 8.57–7.32 ppm) and ESI-MS (m/z 211 [M+1]+).
Solvent and Acid Selection
Comparative studies show methanol optimizes solubility, while HCl/dioxane outperforms alternatives like TFA in minimizing side reactions. Amberlyst A-26(OH) resin neutralizes residual HCl, simplifying purification.
Method C: Palladium-Catalyzed Cross-Coupling for Functionalization
Post-Synthetic Modifications
Method C enables aryl functionalization via Suzuki-Miyaura coupling. Treating N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) with 1-bromo-3-fluorobenzene (1.2 eq), Pd(dba) (0.1 eq), and XantPhos (0.2 eq) in toluene at 110°C introduces aryl groups at the 3-position.
Limitations and Scope
Electron-deficient aryl halides exhibit higher reactivity (yields: 46–68%), while sterically hindered substrates require prolonged reaction times (24–36 hours).
Method D: Amide Formation via Carbodiimide Coupling
Synthesis of Amide Derivatives
Method D couples the free amine with carboxylic acids using EDCI in pyridine. For example, 2-(dimethylamino)acetic acid reacts to form 2-(dimethylamino)-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide (m/z 296 [M+1]+).
Reaction Monitoring
LCMS tracks reaction completion within 12 hours, with crude products purified via silica chromatography (ethyl acetate/hexanes, 3:1).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (LCMS) | Scalability (g) |
|---|---|---|---|---|
| A | Cyclization-Protection | 84.53 | 95% | 7.2 |
| B | Acid Deprotection | 96.48 | 99% | 3.9 |
| C | Cross-Coupling | 46–68 | 90–95% | 0.1–1.2 |
| D | Amide Formation | 19–95 | 85–98% | 0.1–0.5 |
Table 1. Performance metrics of primary synthesis methods. Yields vary with substrate electronics; Method B consistently achieves >95% purity.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Key Data:
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Acetoxymethyl derivative | N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | 35–93 |
Mechanism : PIDA facilitates aziridine intermediate formation, followed by 1,2-ipso-migration of the imidazo[1,2-a]pyridine ring. Radical trapping experiments confirm a non-radical pathway .
Example Reaction:
Product : C3-alkylamine derivatives of imidazo[1,2-a]pyridine.
Yield : 60–85% .
Three-Component Aza-Friedel–Crafts Alkylation
Y(OTf)₃-catalyzed C3-alkylation enables functionalization via a three-component reaction :
-
Substrates : Imidazo[1,2-a]pyridines, aldehydes, cyclic amines (e.g., pyrrolidine).
-
Catalyst : Y(OTf)₃ (10 mol%).
-
Conditions : Air atmosphere, 80°C, 12 hours.
Representative Example:
| Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Pyrrolidine | C3-(Pyrrolidinyl)benzyl derivative | 72 |
Mechanism : Iminium ion formation from aldehyde and amine, followed by nucleophilic attack at C3 of the imidazo[1,2-a]pyridine .
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromoimidazo[1,2-a]pyridines undergo Suzuki–Miyaura and Sonogashira couplings at the C3 position . While this compound lacks a bromine substituent, analogous reactivity is observed in related derivatives:
Example Transformations:
| Reaction Type | Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Arylation | 3-Bromoimidazo[1,2-a]pyridine | Phenylboronic acid | 3-Phenylimidazo[1,2-a]pyridine | 85 |
| Alkynylation | 3-Bromoimidazo[1,2-a]pyridine | Phenylacetylene | 3-(Phenylethynyl)imidazo[1,2-a]pyridine | 78 |
Oxidative C–N Bond Formation
Copper-catalyzed oxidative reactions enable C–N bond formation in imidazo[1,2-a]pyridines . For example:
-
Substrates : 2-Aminopyridines, ketones.
-
Catalyst : CuI (10 mol%).
-
Oxidant : TBHP (tert-butyl hydroperoxide).
-
Conditions : 100°C, 12 hours.
Key Product:
This compound derivatives via oxidative C–C bond cleavage .
Functionalization via Halogenation
3-Bromoimidazo[1,2-a]pyridines (precursors to N-(pyridin-2-yl) derivatives) are synthesized via TBHP-mediated bromination :
-
Substrates : α-Bromoketones, 2-aminopyridines.
-
Reagents : TBHP, ethyl acetate.
-
Conditions : 90°C, 3 hours.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Properties
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives have been investigated for their pharmacological properties, particularly as inhibitors of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling pathways. This inhibition has promising implications for the treatment of autoimmune diseases and cancers associated with aberrant B-cell activation.
Anti-inflammatory and Autoimmune Applications
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit Btk activity, making them useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases. For instance, a study highlighted the effectiveness of these compounds in reducing inflammation by targeting specific signaling pathways like NF-κB and STAT3 in cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored extensively. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal properties.
Antifungal Properties
Recent investigations have demonstrated that specific imidazo[1,2-a]pyridine derivatives possess potent antifungal activity against various pathogens, including multidrug-resistant strains of Candida spp. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL, indicating their effectiveness against resistant fungal infections .
Structure-Activity Relationship (SAR) Studies
A comprehensive understanding of the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. These computational methods help in identifying lead compounds for further development .
Synthesis and Derivative Development
The synthesis of this compound derivatives has been achieved through various methodologies, including one-pot reactions and oxidative amidation techniques. These synthetic routes allow for the efficient production of compounds with diverse functional groups that enhance their biological activity .
Case Study: Anti-inflammatory Effects
A notable study synthesized a novel derivative of imidazo[1,2-a]pyridine and evaluated its anti-inflammatory effects in vitro. The compound was shown to suppress inflammatory markers in breast and ovarian cancer cell lines when used alone or in combination with curcumin .
Case Study: Antifungal Efficacy
Another study focused on two newly synthesized derivatives that demonstrated remarkable antifungal activity against a range of pathogens, emphasizing their potential as therapeutic agents against resistant fungal infections .
Data Table: Summary of Applications and Activities
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Autoimmune Diseases | Btk Inhibition | Effective in treating rheumatoid arthritis |
| Anti-inflammatory Effects | NF-kB/STAT3 Pathway | Suppresses inflammatory markers in cancer cells |
| Antimicrobial Activity | Antifungal | MIC values 4–16 µg/mL against Candida spp. |
| Structural Studies | SAR & Molecular Docking | Identifies lead compounds for drug development |
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Structural Variations
The imidazo[1,2-a]pyridine skeleton is highly modular, with variations arising from substituents on the amine group or the aromatic rings. Key analogues include:
Key Observations :
Physical and Chemical Properties
Notes:
Key Findings :
Biological Activity
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives, including this compound, are known for their extensive pharmacological properties. They exhibit various biological activities such as:
These compounds have been explored for their potential in treating conditions like cancer, infections, and inflammatory diseases.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of pyridine derivatives with imidazo compounds under specific conditions that promote cyclization. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of these compounds .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study reported its effectiveness against KRAS G12C-mutated cancer cells, showing significant inhibition of cell proliferation . The compound's mechanism involves the disruption of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α. This activity was comparable to established anti-inflammatory agents like SB-203580 .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Studies highlight its antifungal effects against Candida species and its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications at specific positions on the imidazole ring can significantly enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at C6 | Increased anticancer potency |
| Addition of lipophilic groups | Enhanced anti-TNF-α activity |
| Alteration of the amine group | Improved antimicrobial efficacy |
This table summarizes how structural modifications can lead to enhanced biological activities.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Q & A
Q. What are the most efficient synthetic routes for N-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, and how do reaction conditions impact yield?
The compound is commonly synthesized via multicomponent reactions or metal-catalyzed protocols. A scalable method involves PIDA-mediated 1,2-ipso-migration of Mannich bases derived from imidazo[1,2-a]pyridines and formaldehyde. This approach achieves yields of 35–93% under mild conditions (room temperature, ethanol solvent) with iodine catalysis . Alternative routes include condensation of 2-aminopyridine with ketones in DMSO, using iodine as a catalyst, heated at reflux for 6 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural validation relies on H NMR, C NMR, and HRMS . For example:
- H NMR signals for pyridinyl protons typically appear at δ 8.2–8.5 ppm, while imidazo[1,2-a]pyridine protons resonate at δ 7.1–7.8 ppm .
- HRMS data should match theoretical molecular ion peaks (e.g., [M+H] for CHN: calc. 227.1038, observed 227.1035) . X-ray crystallography (using SHELXL refinement) is recommended for resolving ambiguous stereochemistry .
Q. How does substituent variation on the imidazo[1,2-a]pyridine core influence solubility and stability?
Electron-donating groups (e.g., -OCH, -NH) enhance solubility in polar solvents (DMSO, ethanol) but may reduce thermal stability. Bulky substituents (e.g., tert-butyl) improve crystallinity but hinder reaction kinetics in subsequent functionalization . LogP values for derivatives range from 1.2–3.5, correlating with membrane permeability in biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the PIDA-mediated 1,2-ipso-migration in synthesizing this compound?
The reaction proceeds via aziridine intermediate formation , followed by ring-opening and migration. Radical trapping experiments confirm a non-radical pathway, with migration driven by steric strain and electronic effects of the pyridinyl group . Computational studies (DFT) suggest a transition state energy barrier of ~25 kcal/mol, favoring migration over alternative pathways.
Q. How does this compound interact with biological targets, and what are key structure-activity relationship (SAR) trends?
The compound’s pyridinyl and imidazo[1,2-a]pyridine moieties enable dual hydrogen bonding with enzymes like COX-2 or kinases. SAR studies show:
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic stability differences. For example, copper complexes of imidazo[1,2-a]pyridines show high in vitro cytotoxicity (IC < 1 μM in HT-29 cells) but reduced in vivo efficacy due to rapid hepatic clearance. Addressing this requires:
Q. What analytical methods are recommended for detecting degradation products during stability studies?
Use HPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify hydrolytic or oxidative byproducts. Common degradation pathways include:
- N-dealkylation under acidic conditions.
- Ring-opening of the imidazo[1,2-a]pyridine core at high temperatures (>100°C) .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s role in apoptosis pathways?
Key assays include:
- Annexin V/PI staining to quantify apoptotic cells.
- Caspase-3/7 and Caspase-9 activity assays (luminescence-based) to distinguish intrinsic vs. extrinsic pathways .
- Mitochondrial membrane potential measurement using JC-1 dye .
Q. What strategies mitigate low yields in large-scale synthesis?
- Replace batch reactors with continuous flow systems to enhance mixing and heat transfer .
- Optimize catalyst recycling (e.g., iodine recovery via sublimation ).
- Use automated platforms for real-time reaction monitoring (e.g., in situ FTIR) .
Data Contradiction Analysis
Q. Why do similar derivatives show divergent biological activities despite structural homology?
Subtle changes, such as substituent position (e.g., 4-aminophenyl vs. 4-nitrophenyl), alter electronic profiles and target binding. For example:
- 2-(4-Nitrophenyl) analogs exhibit stronger COX-2 inhibition due to enhanced π-stacking with active-site residues .
- 2-(4-Aminophenyl) derivatives show preferential binding to kinases via H-bond interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
